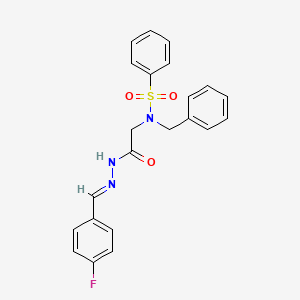![molecular formula C18H15N5O B7712876 N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712876.png)
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . It has a molecular formula of C18H15N5O and an average mass of 317.345 Da .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines involves several methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]quinolines consists of a pyrazole and quinoline fragment . The parent structure can be modified with various substituents, which can significantly influence the physical, photophysical, and biological properties .Chemical Reactions Analysis
The main methods of synthesis of 1H-pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C18H15N5O and an average mass of 317.345 Da . More detailed physical and chemical properties were not found in the search results.Mechanism of Action
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide activates the STING (stimulator of interferon genes) pathway, which is responsible for the production of interferon and other cytokines. This activation leads to the recruitment of immune cells, such as T cells and natural killer cells, to the site of the tumor. These immune cells then attack and destroy the cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines, such as interferon, which are responsible for the anti-tumor activity. This compound also increases the permeability of blood vessels in the tumor, allowing immune cells to enter the tumor more easily. Additionally, this compound has been shown to have anti-angiogenic effects, meaning it can inhibit the growth of new blood vessels in the tumor.
Advantages and Limitations for Lab Experiments
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide has a number of advantages for lab experiments. It has been extensively studied and its mechanism of action is well understood. It has also been shown to have potent anti-tumor activity in a variety of cancer models. However, this compound has some limitations. It has a short half-life in the body, meaning it must be administered frequently in order to maintain therapeutic levels. Additionally, it has been shown to be toxic at high doses, limiting its potential as a therapeutic agent.
Future Directions
There are a number of future directions for N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide research. One area of focus is the development of new formulations and delivery methods to improve its pharmacokinetics and reduce toxicity. Another area of focus is the identification of biomarkers that can predict response to this compound treatment. Additionally, there is ongoing research into the combination of this compound with other anti-cancer agents to improve its efficacy. Finally, there is interest in exploring the potential of this compound in other disease areas, such as infectious diseases and autoimmune disorders.
Conclusion:
This compound is a promising small molecule drug that has shown potent anti-tumor activity in a variety of cancer models. Its mechanism of action is well understood, and it has been extensively studied for its potential as an anti-cancer agent. While it has some limitations, there are ongoing efforts to improve its pharmacokinetics and reduce toxicity. There are also a number of future directions for this compound research, including the development of new formulations, identification of biomarkers, and exploration of its potential in other disease areas.
Synthesis Methods
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide can be synthesized using a variety of methods, including the reaction of 2-amino-3-cyanopyridine with 1,7-dimethyl-1H-pyrazolo[3,4-b]quinoline-3-carbaldehyde. The resulting product is then treated with nicotinoyl chloride to form this compound. This synthesis method has been optimized and improved over the years, resulting in higher yields and purities of this compound.
Scientific Research Applications
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have potent anti-tumor activity in a variety of cancer models, including lung, breast, and colon cancer. This compound works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of cancer cells.
properties
IUPAC Name |
N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-11-5-6-12-9-14-16(21-18(24)13-4-3-7-19-10-13)22-23(2)17(14)20-15(12)8-11/h3-10H,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARVOCUCXXPXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

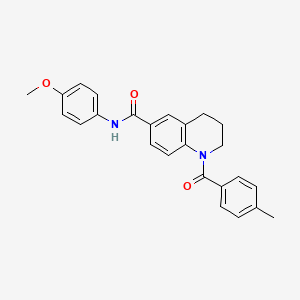
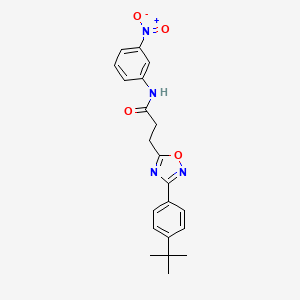
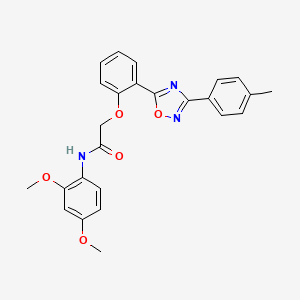
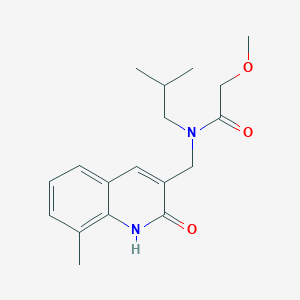
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712844.png)
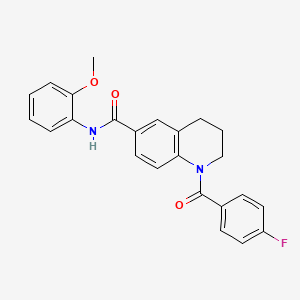
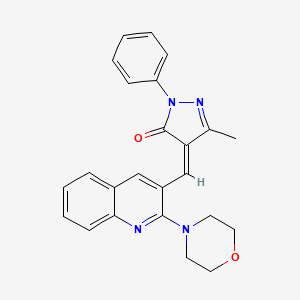

![N-(3-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712900.png)
![2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712903.png)
![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)

